octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
Description
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride is a bicyclic heterocyclic compound characterized by a fused pyrrolidine and pyridine ring system, with two ketone groups at positions 1 and 2. Its molecular formula is C₇H₁₀N₂O₂·HCl, and it exists as a hydrochloride salt to enhance solubility and stability . The compound exhibits stereoisomerism; for instance, the rac-(3aR,7aR)-stereoisomer has been documented, highlighting the importance of stereochemistry in its physicochemical and pharmacological properties .
Synthesis: A key synthetic route involves lactamization and reduction of furo[3,4-c]pyridine-1,3-dione, followed by salification to yield the hydrochloride form . Alternative methods include cyclization reactions using nitropyridine derivatives (e.g., 2-methyl-5-nitropyridine) with ethyl isocyanoacetate in the presence of DBU, though yields for related tricyclic analogs are low (e.g., 9% for compound 2c) .
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYBPKPUWKNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution for Chiral Intermediate Preparation
The synthesis begins with the enzymatic hydrolysis of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate precursor (Formula II). Lipases or esterases selectively hydrolyze the (2S,3R)-enantiomer, yielding the intermediate (2S,3R)-1-alkylcarbonylpiperidine-2,3-dialkyldicarboxylate (Formula III). This step achieves enantiomeric excess >99% by leveraging the stereospecificity of hydrolases, avoiding traditional resolution agents that require recycling.
Critical parameters include:
- Enzyme selection : Candida antarctica lipase B demonstrates superior activity in patent examples.
- Solvent system : Biphasic mixtures (e.g., water/toluene) enhance enantioselectivity by partitioning products.
- Temperature control : Reactions proceed at 25–40°C to maintain enzyme stability while ensuring reasonable reaction rates.
Following hydrolysis, the desired (2S,3R)-isomer is isolated via pH-controlled extraction. Adjusting the aqueous phase to pH 8 with 30% NaOH precipitates unreacted diester, which is removed by organic solvent washing. Subsequent acidification to pH 7 with aqueous HCl selectively precipitates the monoacid intermediate (Formula X).
Acid-Catalyzed Cyclization and Dione Formation
The pivotal cyclization step converts intermediate III into the bicyclic dione framework. Treatment with aqueous HCl under reflux (2–4 hours) induces simultaneous deprotection and ring closure, forming (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (Formula IV). This transformation proceeds via intramolecular nucleophilic attack, with HCl acting as both catalyst and proton source.
Optimized cyclization conditions :
| Parameter | Specification | Source Reference |
|---|---|---|
| Acid concentration | 6N HCl | |
| Temperature | 100–110°C (reflux) | |
| Reaction time | 3 hours (±0.5 hr) | |
| Solvent | Toluene/water azeotrope |
The dione moiety arises from spontaneous keto-enol tautomerism under acidic conditions, stabilized by the bicyclic system’s conformational rigidity. X-ray crystallography data from analogous compounds confirm the trans-fused ring system, with hydrogen bonding between the dione carbonyls contributing to structural stability.
Protective Group Strategies in Bicyclic Synthesis
Benzyl and substituted benzyl groups serve as transient protecting groups during nitrogen functionalization. In patent US8680276B2, a benzyl-protected intermediate undergoes hydrogenolytic cleavage using Pd/C under 50 psi H₂, achieving >95% deprotection yield. Alternatives like p-nitrobenzyl groups enhance solubility in polar aprotic solvents (e.g., DMF), facilitating subsequent reactions.
A critical innovation involves using LiAlH₄ for selective reduction of the 1-alkylcarbonyl group to a methylene bridge while preserving the dione structure. This step requires strict temperature control (−10°C to 0°C) to prevent over-reduction.
Hydrochloride Salt Formation and Purification
Final hydrochloride salt formation occurs via two complementary routes:
Route A : Direct treatment of the free base with gaseous HCl in anhydrous ethanol, yielding crystalline octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride.
Route B : Salt metathesis using NH₄Cl in refluxing isopropanol, preferred for large-scale production due to easier byproduct removal.
Crystallization from ethanol/ethyl acetate (1:3 v/v) produces needles with >99.5% purity by HPLC. Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, confirming salt stability under standard storage conditions.
Analytical Characterization and Optical Purity Assessment
Patents provide extensive spectroscopic data for structural validation:
¹H NMR (300 MHz, CDCl₃) :
- δ 3.85–3.72 (m, 2H, H-4a, H-7a)
- δ 2.95 (dd, J = 12.4 Hz, 1H, H-3)
- δ 2.64 (s, 1H, NH·HCl)
IR (KBr) :
- 1745 cm⁻¹ (C=O stretch, dione)
- 2680 cm⁻¹ (N⁺-H vibration, hydrochloride)
Chiral HPLC using a Chiralpak AD-H column (hexane/ethanol 85:15) confirms 99.4% ee, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride has been investigated for its analgesic and sedative properties . Research indicates that similar compounds can influence pain perception and induce sedation through modulation of specific biochemical pathways.
Mechanism of Action:
- It is believed that the compound interacts with neurotransmitter systems, potentially affecting opioid receptors and GABAergic pathways, which are crucial for pain modulation and sedation .
Preclinical Studies:
- Animal studies have shown that this compound can inhibit locomotor activity and prolong sleep induced by anesthetics like thiopental . Such findings suggest its utility in developing new analgesic and sedative medications.
Biological Research
In biological contexts, this compound is being explored for its ability to modulate enzyme activity and interact with various receptors. This makes it a valuable candidate for further research into its biological effects.
Potential Biological Applications:
- Enzyme Modulation : Preliminary studies indicate that the compound may influence certain enzymatic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Interaction : It has been shown to interact with receptors involved in pain and anxiety pathways, warranting further exploration in neuropharmacology .
Organic Synthesis
Due to its unique chemical structure, this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.
Types of Reactions:
- Oxidation : Can introduce functional groups into the molecule.
- Reduction : Facilitates the formation of alcohols or alkanes.
- Substitution : Enables the replacement of functional groups .
Industrial Applications
In industry, this compound is utilized in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique properties make it suitable for applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed analgesic and sedative effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement of the central nervous system .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Pyrrolo[3,4-c]pyridine Derivatives
Key Structural-Activity Relationships (SAR)
Substituent Effects :
- Electron-withdrawing groups (e.g., oxadiazole) enhance antimycobacterial activity and metabolic stability .
- Methyl groups at C6 are critical for activity; removal leads to significant loss of potency .
- Alkoxy groups at C4 improve analgesic efficacy, while piperazinylpropyl chains introduce sedative effects .
Solubility and Pharmacokinetics :
Biological Activity
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, also known as rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride (CAS No. 2089245-60-1), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C7H11ClN2O2
- Molecular Weight : 190.63 g/mol
- CAS Number : 2089245-60-1
1. Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in cells. Specifically, compounds in this class have demonstrated the ability to lower blood glucose levels without affecting insulin concentration. For example, a study showed that specific derivatives increased insulin sensitivity in mouse adipocytes by 7.4% to 37.4% at varying concentrations (0.3–100 µM) .
2. Antimicrobial Activity
Pyrrolo[3,4-c]pyridine derivatives have shown promising antimicrobial effects against various pathogens. In vitro studies revealed that these compounds possess significant antibacterial and antifungal activities while maintaining low toxicity levels towards VERO cells . The structure-activity relationship (SAR) studies indicated that modifications on the pyridine ring can enhance antimicrobial efficacy.
3. Anticancer Activity
The anticancer potential of octahydro-1H-pyrrolo[3,4-c]pyridine derivatives has been explored in several studies. Notably, compounds derived from this scaffold exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity to noncancerous cells . These findings suggest a selective action that could be exploited for therapeutic purposes.
4. Sedative and Anxiolytic Effects
Certain derivatives have been evaluated for their sedative and anxiolytic properties using various animal models. These studies demonstrated that specific compounds reduced locomotor activity and exhibited anxiolytic effects in tests designed to measure anxiety-like behavior in mice .
Case Studies
Several case studies have highlighted the biological activities of octahydro-1H-pyrrolo[3,4-c]pyridine derivatives:
The mechanisms underlying the biological activities of octahydro-1H-pyrrolo[3,4-c]pyridine derivatives are varied:
- Antidiabetic Mechanism : These compounds may enhance glucose uptake by activating specific pathways related to insulin signaling.
- Antimicrobial Action : The structural features of these compounds allow them to interact with bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Mechanism : The cytotoxic effects may result from the induction of apoptosis or inhibition of tumor cell proliferation pathways.
- Sedative Effects : Potential modulation of neurotransmitter systems such as GABAergic pathways may explain their sedative properties.
Q & A
Q. Advanced
- Enzymatic resolution : Lipase B selectively hydrolyzes one enantiomer, yielding >99% ee. Reaction conditions (pH, solvent) must be optimized to retain enzyme activity .
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization steps.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions to control stereochemistry .
How can researchers elucidate degradation mechanisms under accelerated stability conditions?
Q. Advanced
- LC-MS/MS : Identify degradation products (e.g., ring-opened intermediates) and propose mechanisms (e.g., radical-mediated photodegradation) .
- Kinetic modeling : Calculate activation energy () using Arrhenius plots to predict shelf-life under ambient conditions .
- Isotope labeling : Use O-labeled water in hydrolytic studies to track oxygen incorporation into degradation products .
What pharmacological screening approaches are suitable for evaluating bioactivity?
Q. Advanced
- In vitro assays : Test JAK3 inhibition (IC determination) using recombinant enzyme assays .
- Cell-based models : Assess immunomodulatory effects in T-cell proliferation assays (e.g., IC values in Jurkat cells) .
- Molecular docking : Simulate interactions with JAK3’s ATP-binding domain to prioritize derivatives for synthesis .
How do structural modifications influence cyclooxygenase (COX) inhibition activity?
Q. Advanced
- Alkoxy chain length : Shortening the linker between the pyrrolidine and aryl groups (e.g., from –OCHCH– to –OCH–) reduces COX-2 selectivity (IC increases from 0.8 µM to 2.5 µM) .
- Substituent effects : Electron-withdrawing groups (e.g., –NO) enhance COX-2 inhibition by stabilizing enzyme-ligand interactions .
What experimental protocols are used to study enzyme-target interactions?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., values for JAK3) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Crystallography : Co-crystallize the compound with caspase-3 to map active-site interactions (e.g., hydrogen bonding with Arg164) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
